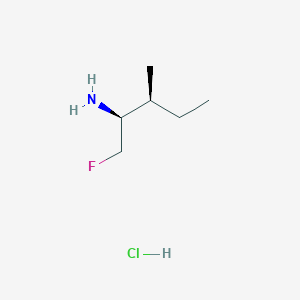
(2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl is a chiral amine compound with a fluorine atom attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl typically involves the fluorination of a suitable precursor, followed by amination and subsequent salt formation with hydrochloric acid. One common synthetic route includes the following steps:
Fluorination: A precursor such as 3-methyl-2-pentanone is fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Amination: The fluorinated intermediate is then subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Salt Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in polar solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alcohols or ethers.
Scientific Research Applications
(2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to modulation of enzymatic activity or receptor signaling pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-1-Fluoro-2-methyl-2-pentanamine HCl
- (2S,3S)-1-Fluoro-3-ethyl-2-pentanamine HCl
- (2S,3S)-1-Fluoro-3-methyl-3-pentanamine HCl
Uniqueness
(2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The compound’s chiral nature allows for enantioselective interactions with biological targets, making it a valuable tool in asymmetric synthesis and drug development.
Properties
Molecular Formula |
C6H15ClFN |
|---|---|
Molecular Weight |
155.64 g/mol |
IUPAC Name |
(2S,3S)-1-fluoro-3-methylpentan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H14FN.ClH/c1-3-5(2)6(8)4-7;/h5-6H,3-4,8H2,1-2H3;1H/t5-,6+;/m0./s1 |
InChI Key |
GHMZXYSTAVGRCU-RIHPBJNCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](CF)N.Cl |
Canonical SMILES |
CCC(C)C(CF)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


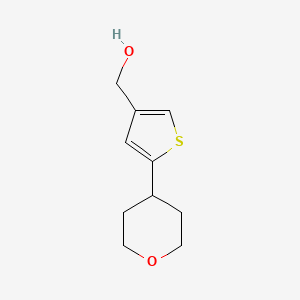
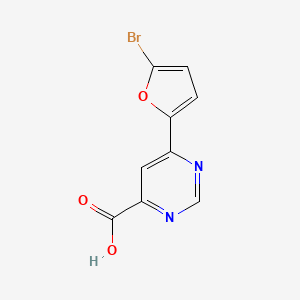
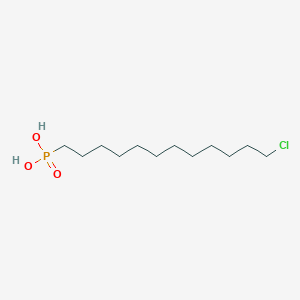
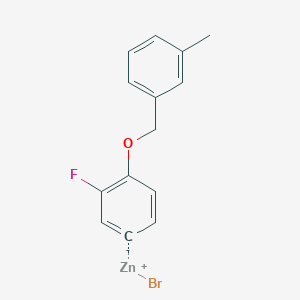
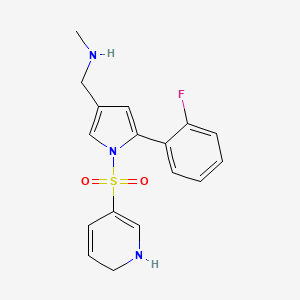
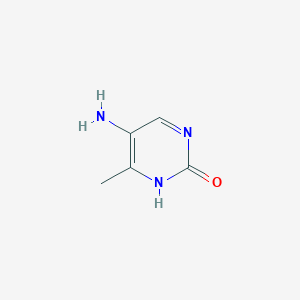
![tert-Butyl 3-vinyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B14886960.png)
![4-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14886965.png)
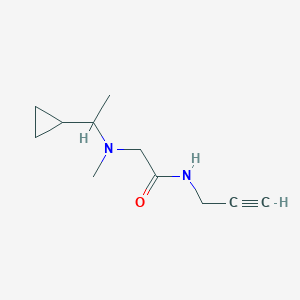
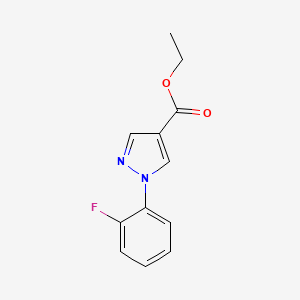
![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B14886988.png)
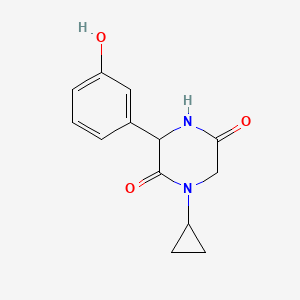
![(7S,8aR)-2-Benzyl-7-methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14887001.png)

